The compound is cataloged under the CAS number 1682657-14-2 and has a molecular weight of 432.49 g/mol. Its chemical formula is C20H37N2O6P, and it is recognized for its ability to facilitate the synthesis of oligonucleotides by providing a stable phosphoramidite group, which is crucial for the formation of phosphodiester bonds in nucleic acid chains .
The synthesis of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves several key steps:
The molecular structure of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite can be described as follows:
The compound's structure can be represented by its SMILES notation: CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C
, indicating the arrangement of atoms and bonds within the molecule .
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite participates in several chemical reactions:
The mechanism of action for Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite primarily revolves around its role in facilitating oligonucleotide synthesis:
The physical and chemical properties of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite include:
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has diverse scientific applications:
This compound's multifunctionality makes it invaluable in modern biochemical research and therapeutic development .
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0